molecular formula C12H22N2O5 B1373906 (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid CAS No. 721927-50-0

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

Cat. No.: B1373906
CAS No.: 721927-50-0
M. Wt: 274.31 g/mol
InChI Key: MZRAADPAONILMH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Role in Renin Inhibition

This compound has been identified as a useful intermediate in the synthesis of renin inhibitory peptides. Renin inhibitors are significant for their potential role in managing hypertension and cardiovascular diseases. The compound's utility lies in its role as a transition-state analogue, mimicking the intermediate formed during enzyme-catalyzed hydrolysis of peptidic bonds (Thaisrivongs et al., 1987).

Synthesis of Chiral Auxiliaries

The compound has been utilized in the synthesis of chiral auxiliaries for peptide synthesis. Chiral auxiliaries are essential in producing enantiomerically pure substances, which are crucial in the development of pharmaceuticals and fine chemicals (Studer, Hintermann, & Seebach, 1995).

Collagen Cross-linking

It is also involved in the synthesis of key intermediates for the preparation of collagen cross-links, such as pyridinoline and deoxypyridinoline. These cross-links are significant in studying bone and joint diseases (Adamczyk, Johnson, & Reddy, 1999).

Non-natural Amino Acid Synthesis

The compound plays a role in the synthesis of enantiopure non-natural alpha-amino acids. This is particularly relevant in the field of biochemistry, where such amino acids can be used to study or modify biological processes and protein functions (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Baker's Yeast Reduction Applications

It has been used in Baker's yeast reduction processes to create biologically active substances. These substances are significant in the field of medicinal chemistry and pharmacology (Hashiguchi, Kawada, & Natsugari, 1992).

Mechanism of Action

Target of Action

The compound, also known as (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is primarily used in the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids . The primary targets of this compound are therefore amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds, particularly amino acids . The Boc group serves as a protective group for the amino group in amino acids during peptide synthesis. It prevents unwanted side reactions from occurring, thereby ensuring the correct sequence and structure of the synthesized peptide.

Biochemical Pathways

The introduction of the Boc group into amino acids is a key step in the synthesis of Boc-amino acids, which are used in the production of peptides and proteins . This process affects the biochemical pathway of protein synthesis, specifically the step involving the coupling of amino acids. The presence of the Boc group ensures that the amino acids couple in the correct sequence, thereby leading to the formation of the desired peptide or protein.

Result of Action

The primary result of the action of this compound is the successful synthesis of Boc-amino acids, which can then be used to produce peptides and proteins with the correct sequence and structure . This is crucial in both biological research and pharmaceutical development, where peptides and proteins are often used as therapeutic agents or targets for drug discovery.

Action Environment

The efficiency and sustainability of the compound’s action can be influenced by various environmental factors. For instance, the use of flow microreactor systems has been shown to make the process of introducing the Boc group into organic compounds more efficient, versatile, and sustainable compared to traditional batch processes . Other factors, such as temperature, pH, and the presence of other reagents, can also affect the compound’s efficacy and stability.

Properties

IUPAC Name

(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRAADPAONILMH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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